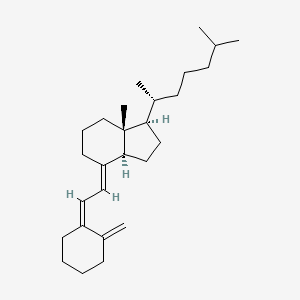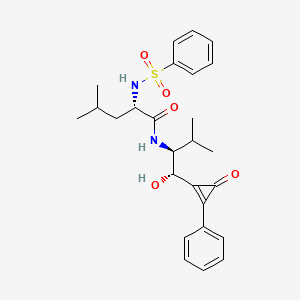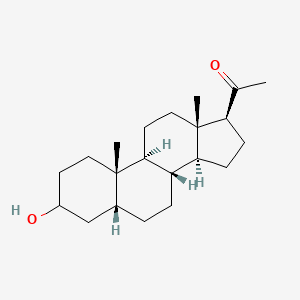
2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Descripción general
Descripción
9-Desmetil FR-901235 es un metabolito fúngico poliquétido derivado del inmunomodulador FR-901235Se aísla principalmente de las especies de Penicillium .
Mecanismo De Acción
El mecanismo de acción de 9-desmetil FR-901235 implica su interacción con dianas moleculares específicas dentro de las células. Se sabe que modula las respuestas inmunitarias al afectar las vías de señalización y la expresión génica. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se cree que interactúa con proteínas involucradas en la regulación inmunitaria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-desmetil FR-901235 implica varios pasos, comenzando con el precursor FR-901235. El proceso de desmetilación normalmente requiere reactivos y condiciones específicas para eliminar selectivamente el grupo metilo en la posición 9. Los reactivos comunes utilizados en este proceso incluyen ácidos o bases fuertes, y la reacción se lleva a cabo a menudo a temperaturas controladas para garantizar la especificidad y el rendimiento .
Métodos de producción industrial
La producción industrial de 9-desmetil FR-901235 implica procesos de fermentación a gran escala utilizando especies de Penicillium. El caldo de fermentación se somete luego a pasos de extracción y purificación para aislar el compuesto. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) se emplean comúnmente para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
9-Desmetil FR-901235 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales que contienen oxígeno, alterando la actividad biológica del compuesto.
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto mediante la adición de átomos de hidrógeno, lo que podría afectar su reactividad.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos más saturados .
Aplicaciones Científicas De Investigación
9-Desmetil FR-901235 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la biosíntesis de poliquétidos y para desarrollar nuevas metodologías sintéticas.
Biología: La actividad biológica del compuesto lo convierte en una herramienta valiosa para estudiar procesos celulares y vías de señalización.
Medicina: La investigación sobre sus efectos inmunomoduladores tiene posibles implicaciones para el desarrollo de nuevos agentes terapéuticos.
Industria: Sus propiedades químicas únicas se exploran para aplicaciones en biotecnología y productos farmacéuticos
Comparación Con Compuestos Similares
Compuestos similares
FR-901235: El compuesto madre del que se deriva 9-desmetil FR-901235.
9-Desmetil FR-901228: Otro derivado con características estructurales similares pero diferentes actividades biológicas.
Poliquétidos: Una amplia clase de compuestos con orígenes biosintéticos similares y diversas actividades biológicas
Singularidad
9-Desmetil FR-901235 es único debido a su desmetilación específica en la posición 9, lo que confiere propiedades biológicas distintas en comparación con su compuesto madre y otros derivados. Esta especificidad lo convierte en un compuesto valioso para la investigación específica y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


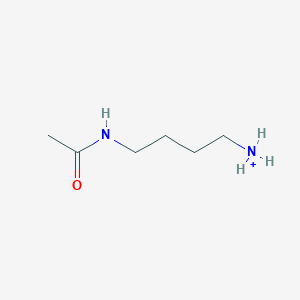
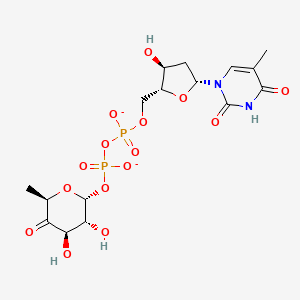


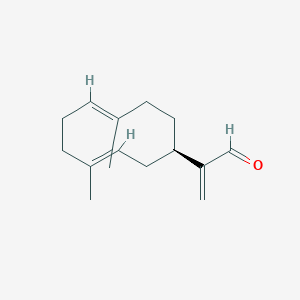
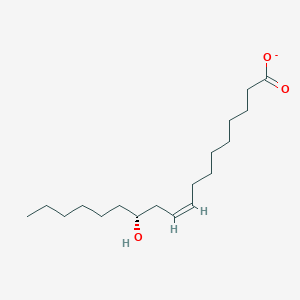
![(2R,3R,4S,5S,6R)-2-[[7-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-ethenyl-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264117.png)
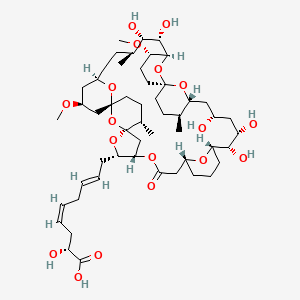
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)
